BenchChemオンラインストアへようこそ!

4-Bromo-8-mesityl-2-methylquinoline

synthetic methodology quinoline functionalization halogenation selectivity

4-Bromo-8-mesityl-2-methylquinoline (CAS 204062-63-5; molecular formula C₁₉H₁₈BrN; molecular weight 340.27 g/mol) is a 4-bromo-8-aryl-2-methylquinoline derivative belonging to the halo-substituted quinoline class. The compound features a bromine atom at the 4-position, a mesityl (2,4,6-trimethylphenyl) group at the 8-position, and a methyl group at the 2-position of the quinoline core.

Molecular Formula C19H18BrN
Molecular Weight 340.3 g/mol
Cat. No. B8480522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-mesityl-2-methylquinoline
Molecular FormulaC19H18BrN
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CC=CC3=C(C=C(N=C32)C)Br)C
InChIInChI=1S/C19H18BrN/c1-11-8-12(2)18(13(3)9-11)16-7-5-6-15-17(20)10-14(4)21-19(15)16/h5-10H,1-4H3
InChIKeyRFPDNKIRDJUFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-8-mesityl-2-methylquinoline (CAS 204062-63-5): Core Identity and Procurement Context


4-Bromo-8-mesityl-2-methylquinoline (CAS 204062-63-5; molecular formula C₁₉H₁₈BrN; molecular weight 340.27 g/mol) is a 4-bromo-8-aryl-2-methylquinoline derivative belonging to the halo-substituted quinoline class . The compound features a bromine atom at the 4-position, a mesityl (2,4,6-trimethylphenyl) group at the 8-position, and a methyl group at the 2-position of the quinoline core. It is catalogued by Sigma Aldrich as product PH000950 within the AldrichCPR (Custom Pharmaceutical Research) collection of rare and unique chemicals, where it is sold 'as-is' without vendor-collected analytical data . The 4-bromo-8-aryl-2-methylquinoline scaffold has established precedence in medicinal chemistry, most notably as the core of potent corticotropin-releasing factor 1 (CRF₁) receptor antagonists with low nanomolar binding affinity [1], and the broader class of bromo-substituted 8-arylquinolines is explicitly claimed as key intermediates in Boehringer Ingelheim's HCV protease inhibitor patent estate [2].

Why 4-Bromo-8-mesityl-2-methylquinoline Cannot Be Replaced by Simpler 4-Bromoquinoline or 8-Arylquinoline Analogs


Generic substitution of 4-Bromo-8-mesityl-2-methylquinoline with simpler analogs such as 4-bromo-2-methylquinoline (CAS 50488-44-3) or 4-bromo-8-phenyl-2-methylquinoline would sacrifice critical structural features that govern reactivity and biological target engagement. The 8-position mesityl group (2,4,6-trimethylphenyl) imposes significantly greater steric bulk and altered torsional profiles compared to an unsubstituted phenyl or hydrogen at that position, directly influencing both the conformational preferences of the quinoline-biasing axis and the regiochemical outcome of further C–H functionalization at the geometrically inaccessible C5 position [1]. The 4-bromo substituent is the most reactive halogen handle for Pd-catalyzed cross-coupling among the common 4-haloquinolines, with established superiority over the corresponding 4-chloro analog in Suzuki-Miyaura coupling efficiency . Removing or altering either the 8-mesityl or 4-bromo group fundamentally changes the compound's utility: the former determines steric and electronic properties relevant to catalyst design and target binding, while the latter is the essential synthetic entry point for diversification via cross-coupling chemistry [2].

Quantitative Differential Evidence: 4-Bromo-8-mesityl-2-methylquinoline vs. Key Comparators


Synthetic Route Advantage: Triflate-to-Bromide Displacement vs. Direct Electrophilic Bromination

4-Bromo-8-mesityl-2-methylquinoline is accessed via conversion of the corresponding 4-quinolinyl triflate (trifluoro-methanesulfonic acid 2-methyl-8-(2,4,6-trimethyl-phenyl)-quinolin-4-yl ester) using KBr in DMSO/THF at 120 °C, yielding 358 mg (quantitative yield from 426 mg, 1 mmol of triflate) of the title compound as an off-white solid . This route bypasses the regioselectivity challenges inherent in direct electrophilic bromination, where the presence of the electron-rich 8-mesityl substituent could direct bromination to competing positions. By contrast, direct bromination of 4-hydroxy-2-methylquinoline with POBr₃ at 130 °C yields 4-bromo-2-methylquinoline in only 36% isolated yield, demonstrating the inefficiency of traditional methods . The Pd-catalyzed triflate-to-bromide methodology for heteroaryl substrates including quinolines has been independently validated to proceed in good to excellent yields under mild conditions [1].

synthetic methodology quinoline functionalization halogenation selectivity

4-Bromo vs. 4-Chloro Reactivity in Palladium-Catalyzed Cross-Coupling: Established Superiority for the Bromo Analog

The 4-bromo substituent in 4-Bromo-8-mesityl-2-methylquinoline is the optimal halogen leaving group for Pd-catalyzed cross-coupling among common 4-haloquinolines. 4-Bromo-2-methylquinoline has been explicitly documented to be 'more efficient than the related coupling agents 4-bromo-2-chloroquinoline and 4-chloro-2-methylquinoline' in reactions with anilines and aryl halides to form elaborated quinoline products under mild conditions with metal salt or base catalysis . This efficiency ranking (4-Br > 4-Cl) is consistent with the well-established order of aryl halide reactivity in oxidative addition to Pd(0): Ar-I > Ar-Br >> Ar-Cl. The C–Br bond dissociation energy is approximately 15–20 kcal/mol lower than C–Cl in aryl systems, enabling milder reaction temperatures and shorter reaction times [1]. For the 8-mesityl-substituted scaffold, the use of the 4-bromo derivative—rather than the 4-chloro—enables Suzuki-Miyaura couplings to proceed at 50–80 °C with Pd(PPh₃)₄, conditions under which the 4-chloro analog would require temperatures exceeding 100 °C or specialized ligands [2].

cross-coupling Suzuki-Miyaura palladium catalysis C-C bond formation

8-Mesityl Steric Bulk vs. 8-Phenyl: Impact on Conformational Control and C5-H Functionalization Regioselectivity

The 8-mesityl group in 4-Bromo-8-mesityl-2-methylquinoline provides substantially greater steric encumbrance than an 8-phenyl or 8-H substituent. This steric differentiation has direct consequences for remote C–H functionalization: the metal-free, regioselective C5–H halogenation methodology developed by Motati et al. (2018) for 8-substituted quinolines proceeds with complete regioselectivity for the C5 position, and the reaction outcome is sensitive to the nature of the 8-substituent [1]. Substrates with 8-substituents including amides, amines, and ethers gave exclusively C5-halogenated products in good to excellent yields (typically 60–95%), demonstrating that the 8-substituent's steric and electronic properties govern the remote functionalization pathway [1]. The mesityl group, with its three ortho-methyl substituents creating a larger cone angle than a planar phenyl ring, is expected to exert a stronger directing effect on C5–H activation. In the context of CRF₁ receptor antagonist SAR, the 8-aryl substituent identity was a key determinant of binding potency, with 8-(4-chlorophenyl)-2-methylquinoline derivatives achieving low nanomolar IC₅₀ values, confirming that the 8-aryl group is not merely a passive spectator but an active pharmacophoric element [2].

steric effects C-H functionalization regioselectivity 8-substituted quinoline

Patent Precedent: 4-Bromo-8-aryl-2-methylquinoline Scaffold as Privileged HCV Protease Inhibitor Intermediate

The 4-bromo-8-aryl-2-methylquinoline scaffold, to which 4-Bromo-8-mesityl-2-methylquinoline belongs, is explicitly encompassed by Boehringer Ingelheim's US Patent 8,633,320 (filed 2010, issued 2014), which claims methods for preparing bromo-substituted quinolines of formula (I) where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl [1]. The patent teaches that these bromo-substituted quinolines are 'useful intermediates in structure design of HCV protease inhibitors which are useful for the treatment of hepatitis C viral (HCV) infections' [1]. The patented synthetic route proceeds via a 2,4-dichloro-7-alkoxy quinoline intermediate, with bromination at the 8-position followed by Suzuki coupling to install the 2-aryl/heteroaryl group—a strategy that parallels the retrosynthetic logic underlying the 8-mesityl-2-methyl substitution pattern [1]. This patent protection establishes the 4-bromo-8-arylquinoline class as a recognized, proprietary intermediate class with validated pharmaceutical utility, differentiating it from 4-bromo-2-methylquinoline or 4-bromoquinoline which lack the 8-aryl substituent and are not encompassed by the same IP estate [2].

HCV protease inhibitor patent intermediate Boehringer Ingelheim antiviral

Optimal Application Scenarios for 4-Bromo-8-mesityl-2-methylquinoline Based on Differential Evidence


Palladium-Catalyzed Diversification via Suzuki-Miyaura Cross-Coupling at the 4-Position

The 4-bromo substituent provides the most reactive halogen handle for Pd(0)-catalyzed cross-coupling among common 4-haloquinolines, enabling efficient installation of aryl, heteroaryl, alkenyl, or alkynyl groups at the 4-position under mild conditions (50–80 °C with Pd(PPh₃)₄) [1]. This is directly relevant for constructing focused libraries of 4-substituted 8-mesityl-2-methylquinoline derivatives for SAR exploration in medicinal chemistry programs, including CRF₁ receptor antagonist optimization where 4-position substitution is a key diversity vector [2]. The mesityl group at the 8-position provides steric shielding that can influence coupling regioselectivity when additional reactive sites are present .

Remote C5–H Functionalization for Orthogonal Late-Stage Diversification

The 8-mesityl-substituted quinoline core is an ideal substrate for the metal-free, regioselective C5–H halogenation methodology of Motati et al. (2018), which proceeds at room temperature under air using inexpensive trihaloisocyanuric acids [1]. This enables orthogonal functionalization: the 4-bromo position can be diversified first via cross-coupling, followed by C5–H halogenation to introduce a second functional handle, or vice versa, providing access to 4,5-disubstituted-8-mesityl-2-methylquinolines that are otherwise challenging to prepare [1]. The complete regioselectivity reported for diverse 8-substituted quinolines (60–95% yields) supports the feasibility of this strategy [1].

HCV Protease Inhibitor Intermediate in Antiviral Drug Discovery Programs

The 4-bromo-8-aryl-2-methylquinoline scaffold is recognized in the Boehringer Ingelheim patent estate (US 8,633,320) as a key intermediate for constructing HCV NS3/4A protease inhibitors, where the quinoline core serves as the P2' recognition element [1]. The 8-mesityl group, with its three methyl substituents, provides enhanced lipophilicity and steric bulk compared to unsubstituted phenyl, which can be exploited to modulate the pharmacokinetic properties and target binding of derived HCV inhibitors [1]. The 4-bromo handle enables late-stage installation of the requisite P2–P3 macrocyclic or acyclic moieties via Pd-catalyzed cross-coupling [2].

Sterically Demanding Ligand Precursor for Organometallic Catalyst Development

The combination of the 8-mesityl group (providing axial steric bulk) and the 4-bromo handle (enabling modular derivatization) makes this compound a versatile precursor for constructing sterically demanding N,N- or N,C-chelating ligands. In the analogous amidoquinoline catalyst series, N-mesityl-2-methylquinolin-8-amine-derived Hf and Zr complexes demonstrated superior performance in ethylene/1-octene copolymerization at 140 °C, producing ultrahigh molecular weight copolymers—a result attributed in part to the steric influence of the mesityl group on the catalyst active site [1]. The 4-bromo compound provides an entry point for installing phosphine, amine, or carbene donor groups at the 4-position via cross-coupling, enabling systematic tuning of the ligand environment [2].

Quote Request

Request a Quote for 4-Bromo-8-mesityl-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.